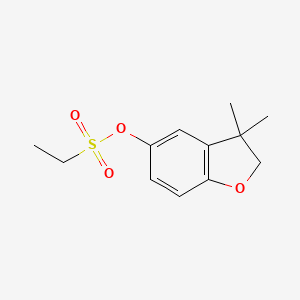
Benfuresate
概要
説明
Benfuresate is a herbicide that is specifically effective against Digitaria, Sectaria, Cyperus, Portulaca, Solanum, and Gallium weeds . Its mode of action involves inhibiting fat synthesis .
Synthesis Analysis
The analytical determination of the herbicide Benfuresate is based on its native fluorescence in a Flow Injection Analysis (FIA) assembly . The pesticide solution is inserted into the carrier stream of pure water and forced to the fluorimeter flow-cell where the sample solution was excited at 278 nm and the emitted light was measured at 316 nm .
Molecular Structure Analysis
The molecular structure of Benfuresate is depicted in various sources . It is a 2,3-dihydro-3,3-dimethylbenzofuran-5-yl ethanesulfonate .
Chemical Reactions Analysis
The analytical determination of the herbicide Benfuresate is based on its native fluorescence in a Flow Injection Analysis (FIA) assembly . The pesticide solution is inserted into the carrier stream of pure water and forced to the fluorimeter flow-cell where the sample solution was excited at 278 nm and the emitted light was measured at 316 nm .
Physical And Chemical Properties Analysis
Benfuresate is a brown viscous liquid which could be solid at room temperature . It is soluble in water (0.261 g l-1 at room temperature) and in organic solvents like methanol, acetone, dichloromethane, toluene, and ethyl acetate .
科学的研究の応用
Synthesis of Natural Products
Benfuresate is used in the synthesis of natural products containing benzofuran rings . The research on natural products containing benzofuran has remarkably increased during the past few decades. Newly isolated natural products with complex structures are being studied, characterized, and screened for possible biological activities .
Herbicide for Paddy Rice
Benfuresate has been found to be an effective herbicide for paddy rice . It shows outstanding control of several important perennial weeds notably, Eleocharis kuroguwai and Cyperus serotinus, together with good crop safety .
Pre-Plant Incorporated Treatments in Cotton
Practical uses of Benfuresate are presently confined to pre-plant incorporated treatments in cotton . This application is particularly useful for controlling weeds before they have a chance to establish and compete with the cotton plants .
Inhibitor of Fat Synthesis
As an herbicide, Benfuresate acts by inhibiting the fat synthesis . This makes it especially efficient against certain types of weeds such as Digitaria, Setaria, Cyperus, Portulaca, Solanum, and Galium .
Herbicide for Other Crops
Apart from cotton and paddy rice, Benfuresate is also commonly used for other crops like tobacco, sugar cane, corn, and beans . Its broad-spectrum weed control makes it a versatile tool in agricultural pest management .
Research Tool in Organic Chemistry
Due to its complex structure and interesting biological activities, Benfuresate is often used as a target molecule in synthetic organic chemistry research . Its synthesis can provide valuable insights into new synthetic methods and strategies .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
(3,3-dimethyl-2H-1-benzofuran-5-yl) ethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4S/c1-4-17(13,14)16-9-5-6-11-10(7-9)12(2,3)8-15-11/h5-7H,4,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGQSRQPXXMTJCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)OC1=CC2=C(C=C1)OCC2(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8058160 | |
| Record name | Benfuresate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8058160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benfuresate | |
CAS RN |
68505-69-1 | |
| Record name | Benfuresate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68505-69-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benfuresate [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068505691 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benfuresate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8058160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydro-3,3-dimethyl-5-benzofurylethanesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.458 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENFURESATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5E3V59Y698 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Benfuresate and what is its primary use?
A1: Benfuresate (2,3-dihydro-3,3-dimethylbenzofuran-5-yl ethanesulfonate) is a selective herbicide primarily used to control perennial weeds, particularly those belonging to the Cyperus species (nutsedges), in various crops. [, , ]
Q2: How does Benfuresate work as an herbicide?
A2: Benfuresate disrupts lipid biosynthesis, specifically inhibiting the elongation of very-long-chain fatty acids (VLCFAs). [] This disruption affects cell membrane formation and other crucial cellular processes, ultimately leading to plant death.
Q3: Which growth stages of purple nutsedge are most susceptible to Benfuresate?
A3: Young purple nutsedge seedlings are most sensitive to Benfuresate. Research shows that soil incorporation of Benfuresate up to eight days after shoot sprouting from the tuber provided effective control. [] Older seedlings showed a greater ability to recover from Benfuresate application.
Q4: Does Benfuresate move systemically within purple nutsedge?
A5: Negligible translocation of Benfuresate was observed from the point of application (apical buds) to other parts of the plant, including other buds and roots. []
Q5: Is there evidence of weed resistance to Benfuresate?
A7: While the provided research doesn't directly report Benfuresate resistance, it highlights the development of resistance to sulfonylurea herbicides in Eleocharis acicularis and Sagittaria trifolia, common paddy field weeds. [, ] This emphasizes the importance of monitoring for potential resistance development with Benfuresate, especially in areas with a history of herbicide resistance.
Q6: Are there alternative herbicides for controlling Eleocharis acicularis resistant to sulfonylurea herbicides?
A8: Yes, research suggests herbicides with different modes of action, such as thiobencarb, bromobutide, benzobicyclon, oxadiazon, benfuresate bifenox, and piperophos dimethametryn, show efficacy against sulfonylurea-resistant Eleocharis acicularis. [] The choice of alternative herbicide depends on the application timing.
Q7: How does Benfuresate behave in different soil types and moisture conditions?
A10: While research highlights the impact of soil moisture on the bioavailability of various herbicides, including Benfuresate, specific studies on Benfuresate's behavior in various soil types and moisture conditions are limited in the provided abstracts. [, ] Further investigation is needed to understand how these factors influence its persistence, degradation, and potential for runoff.
Q8: What is the half-life of Benfuresate in paddy fields, and how does it compare to other herbicides?
A11: The half-life of Benfuresate in paddy field water was estimated to be between 49 to 63 days based on a single first-order kinetic model and 39 to 55 days based on a second-order kinetic model, depending on the specific soil type. [] Compared to other herbicides studied, Benfuresate's half-life was relatively long, indicating potential persistence in the environment. For example, pretilachlor and esprocarb had half-lives of only 1.2 days. []
Q9: How does the runoff of Benfuresate from paddy fields compare to other herbicides?
A12: Research shows that the runoff rate of Benfuresate from paddy fields can be as high as 42%. [] This high runoff rate is attributed to its application method (post-flood) and its relatively high water solubility. This finding emphasizes the importance of water management strategies to minimize the risk of Benfuresate contamination in surrounding water bodies.
Q10: What is known about the safety profile of Benfuresate?
A13: While the provided abstracts don't offer detailed toxicity data, one study mentions that Benfuresate induced developmental toxicity in zebrafish larvae. [] This highlights the need for comprehensive toxicological assessments to understand Benfuresate's potential risks to aquatic organisms and other non-target species.
Q11: Are there specific formulations or combinations of Benfuresate that enhance its efficacy or reduce its environmental impact?
A14: Research suggests that combinations of Benfuresate with other herbicides, like bensulfuron, bifenox, and penoxsulam, can provide synergistic control of specific weeds. [, , ] These combinations may allow for lower application rates of Benfuresate, potentially reducing environmental risks.
Q12: What analytical methods are used to detect and quantify Benfuresate?
A15: Gas chromatography (GC) and flow injection analysis (FIA) coupled with fluorescence detection are among the analytical techniques used to determine Benfuresate levels in various matrices. [, ] These methods enable the quantification of Benfuresate residues in environmental samples and agricultural products, supporting regulatory monitoring and risk assessment efforts.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

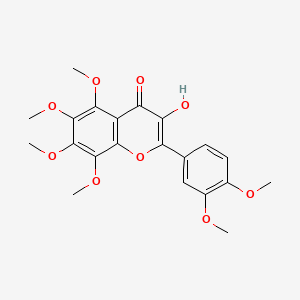


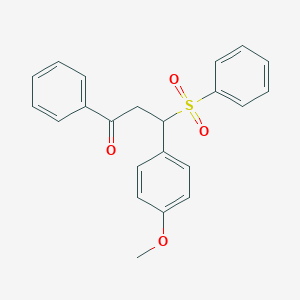
![N-[2-(cyclopentylamino)-2-oxoethyl]-4,7-dimethyl-N-(2-methylphenyl)-2-oxo-3H-pyrido[1,2-a]pyrimidine-4-carboxamide](/img/structure/B1227969.png)
![5-[2-(1-Cyclohexenyl)ethylsulfamoyl]-3-methyl-2-benzofurancarboxylic acid](/img/structure/B1227972.png)
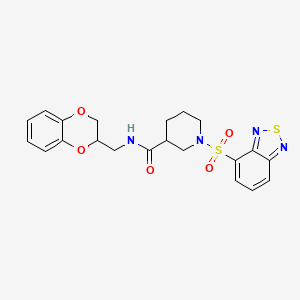
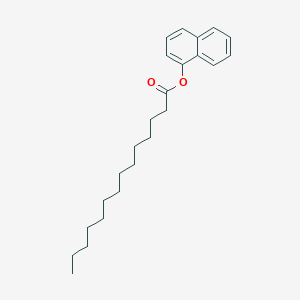
![2-[(2,2-dimethyl-4-oxo-3,4-dihydro-2H-1-benzopyran-6-yl)oxy]-N-heptylacetamide](/img/structure/B1227977.png)
![(6-Bromo-5-methoxy-2-methyl-3-benzofuranyl)-[4-(2-methylphenyl)-1-piperazinyl]methanone](/img/structure/B1227979.png)
![5,12,16,16-Tetramethyl-2,7,9-trioxahexacyclo[9.8.0.01,3.04,8.08,10.012,17]nonadec-4-en-6-one](/img/structure/B1227980.png)
![2-[(6-methyl-1H-benzimidazol-2-yl)thio]-N-[3-(3,4,5,6-tetrahydro-2H-azepin-7-ylsulfamoyl)phenyl]acetamide](/img/structure/B1227983.png)
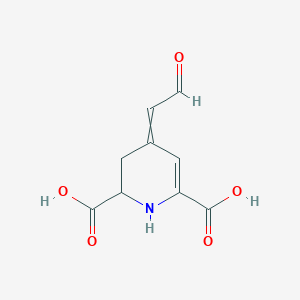
![2-(3,4-dichlorophenyl)-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide](/img/structure/B1227985.png)